molecular formula C25H22N4O3 B2669636 1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902030-70-0

1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2669636
CAS No.: 902030-70-0
M. Wt: 426.476
InChI Key: MOQGBTXXXGUJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors . Compounds within this structural class have been investigated for targeting signaling pathways involved in proliferative diseases, including various cancers, as well as autoimmune and inflammatory disorders . The structure features a complex, fused ring system that is designed to interact with specific biological targets. The naphthalen-1-yl carboxamide substituent is a key pharmacophoric element that can enhance binding affinity and selectivity towards certain enzymes or receptors. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

6-(3-methoxypropyl)-N-naphthalen-1-yl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-32-15-7-14-28-21(16-19-23(28)27-22-12-4-5-13-29(22)25(19)31)24(30)26-20-11-6-9-17-8-2-3-10-18(17)20/h2-6,8-13,16H,7,14-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQGBTXXXGUJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N4O3 , with a molecular weight of 430.46 g/mol . The structure features a pyrido-pyrrolo-pyrimidine framework, which is known for its ability to interact with biological targets.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:

  • Fibroblast Growth Factor Receptors (FGFRs) : These receptors are implicated in cancer progression. Compounds targeting FGFRs can inhibit tumor growth and metastasis.
  • Kinase Inhibition : The dihydropyrido structure suggests potential activity as a kinase inhibitor, which could be relevant in cancer therapy.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been highlighted in related research. For example, pyrrolotriazinones have shown broad-spectrum antifungal activity against various strains of Candida, which may indicate similar properties for the compound .

Study 1: FGFR Inhibition

A study on pyrrolo[2,3-b]pyridine derivatives found that compound 4h inhibited breast cancer cell proliferation and induced apoptosis. This suggests that compounds structurally related to our target may also have significant anticancer properties .

Study 2: Antimycobacterial Activity

Another investigation into related compounds indicated promising antimycobacterial activity. Compounds within this class were found to inhibit Mycobacterium tuberculosis effectively . This raises the possibility that our target compound may also possess similar antimicrobial properties.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
Pyrrolo[2,3-b]pyridine derivative 4h FGFR Inhibition7 - 712
PyrrolotriazinoneAntifungal Activity<0.01
Dihydropyrido derivativeAntimycobacterialN/A

Scientific Research Applications

Structural Characteristics

The compound features a pyrido-pyrimidine scaffold , which is known for its versatility in drug discovery. The presence of a naphthalene moiety and a methoxypropyl substituent enhances its structural diversity and potential interactions with biological targets. The molecular formula is C25H22N4O3C_{25}H_{22}N_{4}O_{3}, with a molecular weight of approximately 430.46 g/mol.

Biological Activities

Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities:

  • Antimicrobial Activity : Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines have been studied for their potential to inhibit various pathogens.
  • Anticancer Properties : Some derivatives have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Inhibition of Protein Kinases : Studies have highlighted the ability of these compounds to act as inhibitors of calcium-dependent protein kinases, particularly in the context of malaria treatment. For instance, specific derivatives have demonstrated inhibitory activity against Plasmodium falciparum calcium-dependent protein kinase 4 (IC50 values ranging from 0.210 to 0.530 μM) .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrido-pyrimidine derivatives:

  • A study designed several pyrrolo[2,3-d]pyrimidines as potential inhibitors targeting P. falciparum calcium-dependent protein kinases. The results indicated promising inhibitory activity against both PfCDPK4 and PfCDPK1, suggesting that modifications in the structure can enhance efficacy .

Table: Summary of Biological Activities and IC50 Values

CompoundTargetIC50 (μM)
Pyrrolo[2,3-d]pyrimidine derivative 1PfCDPK40.210
Pyrrolo[2,3-d]pyrimidine derivative 2PfCDPK40.530
Pyrrolo[2,3-d]pyrimidine derivative 3PfCDPK10.589

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activities Reference
Target Compound : 1-(3-Methoxypropyl)-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1: 3-Methoxypropyl; N: Naphthalen-1-yl C₂₆H₂₅N₅O₃* ~455.5 (estimated) High aromatic bulk; potential for π-π interactions in target binding. N/A
N-(2-Phenylethyl) analog 1: 3-Methoxypropyl; N: 2-Phenylethyl C₂₄H₂₆N₄O₃ 418.49 Density: 1.24 g/cm³; pKa: 14.76. Phenylethyl group may increase lipophilicity.
N-(4-Isopropylphenyl) analog 1: 3-Methoxypropyl; N: 4-Isopropylphenyl C₂₄H₂₆N₄O₃ 418.5 Bulky isopropyl group introduces steric hindrance; lower solubility than naphthyl derivative.
N-(o-Tolyl) analog 1: 3-Methoxypropyl; N: o-Tolyl C₂₃H₂₄N₄O₃ 404.5 Ortho-methyl group may reduce binding affinity due to steric effects.
N-(2,4-Dimethoxyphenyl) analog 1: 3-Methoxypropyl; N: 2,4-Dimethoxyphenyl; 9: Methyl C₂₅H₂₈N₄O₅ 476.5 Methoxy groups improve metabolic stability; electronic effects enhance solubility.
Antimycobacterial Derivative 1: Benzyl; N: 3-(Imidazol-1-yl)propyl; 9: Methyl C₂₄H₂₅N₇O₂ 455.5 MIC: 20–50 mg/mL against MDR-Mtb; targets Ag85C enzyme.

*Molecular formula estimated based on structural analogs.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The naphthalen-1-yl group in the target compound provides a larger aromatic surface compared to phenyl or tolyl analogs, which may enhance binding to hydrophobic pockets in biological targets .
  • The antimycobacterial derivative () demonstrates that substituents like imidazolylpropyl and benzyl groups confer activity against MDR-Mtb, suggesting that the target compound’s naphthyl group could be optimized for similar applications .

Physical and Chemical Properties :

  • Lipophilicity : The 2-phenylethyl analog () has a predicted logP ~3.5 (estimated from structure), whereas the naphthyl derivative likely has higher lipophilicity (logP ~4.2), impacting membrane permeability .
  • Solubility : The 2,4-dimethoxyphenyl analog () exhibits improved aqueous solubility due to methoxy groups, whereas the target compound’s naphthyl group may reduce solubility .

Synthetic Accessibility :

  • All analogs are synthesized via a common route: hydrolysis of methyl esters (e.g., ) followed by coupling with amines. The target compound’s synthesis would require naphthalen-1-ylamine as the nucleophile .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this polyheterocyclic compound, and what intermediates are critical for its assembly?

Methodological Answer:
The synthesis of such fused heterocycles typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and coupling reactions. Key intermediates often include:

  • Pyridopyrrolopyrimidine cores (analogous to structures in and ), synthesized via one-pot reactions using nitrile or carbonyl precursors.
  • Naphthylamine derivatives for coupling at the carboxamide position (similar to and ).
    Reaction optimization may require temperature-controlled steps (e.g., reflux in DMF) and catalysts like Pd for cross-coupling. Post-synthesis, intermediates are purified via column chromatography (as in ) and validated by melting point analysis (e.g., 243–245°C in ) .

Basic: How is structural confirmation achieved for this compound, and which spectroscopic techniques are most reliable?

Methodological Answer:
Structural validation relies on a combination of:

  • 1H/13C NMR : To assign proton environments (e.g., aromatic protons at δ 7.2–8.2 ppm in ) and carbon backbones.
  • HRMS (ESI) : For molecular ion verification (e.g., [M+H]+ with <2 ppm error, as in and ).
  • IR Spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹ in ).
    For regioselectivity challenges (e.g., N- vs. O-substitution), chromatography-mass spectrometry ( ) or 2D NMR (e.g., NOESY) can resolve ambiguities .

Advanced: How can computational reaction design reduce trial-and-error in synthesizing this compound?

Methodological Answer:
The ICReDD framework ( ) integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict reaction pathways. Key steps include:

  • Reaction path searches to identify energetically favorable intermediates.
  • Data-driven optimization : Experimental parameters (e.g., solvent, temperature) are narrowed using computational predictions, reducing iterations.
    For example, steric hindrance in the naphthyl group ( ) could be preemptively modeled to avoid low-yield routes. Feedback loops with experimental HRMS data refine computational accuracy .

Advanced: What strategies mitigate regioselectivity conflicts during substitution reactions in its synthesis?

Methodological Answer:
Regioselectivity challenges (e.g., substitution at pyrido vs. pyrrolo sites) are addressed via:

  • Directing groups : Electron-withdrawing substituents (e.g., nitro or cyano groups in and ) guide coupling reactions.
  • Solvent polarity adjustments : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at specific positions.
  • Kinetic vs. thermodynamic control : Low-temperature conditions (e.g., 0–5°C) stabilize kinetic products, as seen in ’s amine coupling .

Data Analysis: How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points, yields)?

Methodological Answer:
Discrepancies often arise from:

  • Purity variations : Recrystallization solvents (e.g., isopropyl alcohol in ) affect melting ranges.
  • Analytical calibration : Cross-validate HPLC conditions (e.g., >99% purity thresholds in ) and NMR referencing (e.g., TMS vs. solvent peaks).
    Statistical meta-analysis ( ) can identify outliers, while replication under standardized protocols (e.g., ICH guidelines) ensures reproducibility .

Stability: What protocols assess the compound’s stability under physiological or storage conditions?

Methodological Answer:
Stability studies involve:

  • Forced degradation : Exposure to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (HPLC-MS monitoring).
  • pH-dependent hydrolysis : Buffered solutions (pH 1–9) test hydrolytic susceptibility of the carboxamide group (analogous to ).
  • Long-term storage : Monitor crystallinity (XRD) and hygroscopicity (TGA) to recommend storage conditions (e.g., desiccated, −20°C) .

Pharmacological Screening: How can structural analogs guide the design of bioactivity assays for this compound?

Methodological Answer:
Leverage SAR (structure-activity relationship) data from analogs (e.g., pyrazolo[1,5-a]pyrimidines in ):

  • Kinase inhibition assays : Use ADP-Glo™ kits to test ATP-binding pocket interactions.
  • Cellular permeability : LogP calculations (ACD/Percepta in ) predict membrane penetration, validated via Caco-2 assays.
  • Metabolic stability : Microsomal incubation (e.g., human liver microsomes) identifies CYP450-mediated oxidation hotspots (e.g., methoxypropyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.